molecular formula C10H16O B14490798 1H-Inden-1-one, octahydro-3-methyl- CAS No. 64558-16-3

1H-Inden-1-one, octahydro-3-methyl-

Cat. No.: B14490798
CAS No.: 64558-16-3
M. Wt: 152.23 g/mol
InChI Key: CQLYRJDTAQYJIA-UHFFFAOYSA-N
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Description

1H-Inden-1-one, octahydro-3-methyl- is an organic compound with the molecular formula C10H16O. It is a derivative of indenone, characterized by the presence of a fully saturated bicyclic structure. This compound is also known by other names such as 1-Indanone, hexahydro-3-methyl- and Bicyclo[4.3.0]nonan-7-one, 3-methyl-.

Preparation Methods

The synthesis of 1H-Inden-1-one, octahydro-3-methyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 1H-Inden-1-one, octahydro- in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

1H-Inden-1-one, octahydro-3-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1H-Inden-1-one, octahydro-3-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, octahydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Inden-1-one, octahydro-3-methyl- can be compared with other similar compounds, such as:

    1H-Inden-1-one, octahydro-: This compound lacks the methyl group present in 1H-Inden-1-one, octahydro-3-methyl-, which may result in different chemical and biological properties.

    1-Indanone: This compound has a similar bicyclic structure but differs in the degree of saturation and functional groups.

Properties

CAS No.

64558-16-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-methyl-2,3,3a,4,5,6,7,7a-octahydroinden-1-one

InChI

InChI=1S/C10H16O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h7-9H,2-6H2,1H3

InChI Key

CQLYRJDTAQYJIA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2C1CCCC2

Origin of Product

United States

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